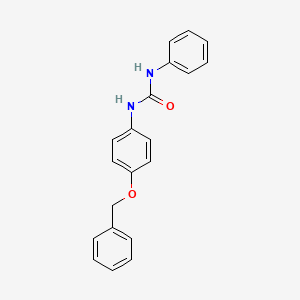
1-Phenyl-3-(4-phenylmethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(4-phenylmethoxyphenyl)urea is an organic compound with the molecular formula C20H18N2O2 It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to phenyl and phenylmethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-phenylmethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反応の分析
Types of Reactions: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
1-Phenyl-3-(4-phenylmethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Biology: The compound’s ability to interact with biological receptors makes it a candidate for studying protein-ligand interactions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-Phenyl-3-(4-phenylmethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the urea oxygen atom as an acceptor. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
- 1-Phenyl-3-(4-methoxyphenyl)urea
- 1-Phenyl-3-(4-chlorophenyl)urea
- 1-Phenyl-3-(4-nitrophenyl)urea
Comparison: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to 1-Phenyl-3-(4-methoxyphenyl)urea, the additional phenyl group in the phenylmethoxy substituent can enhance hydrophobic interactions with biological targets, potentially leading to increased potency in medicinal applications.
特性
CAS番号 |
5909-63-7 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
1-phenyl-3-(4-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C20H18N2O2/c23-20(21-17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)24-15-16-7-3-1-4-8-16/h1-14H,15H2,(H2,21,22,23) |
InChIキー |
KOUXWMMYMNWSKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


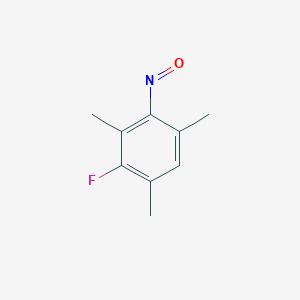
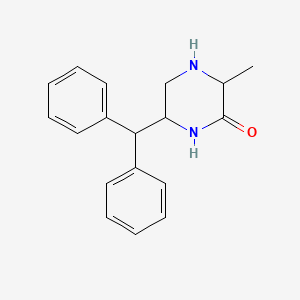
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
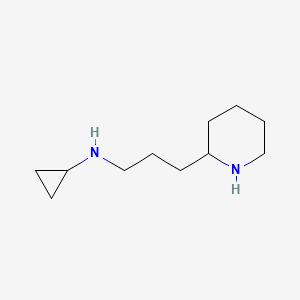
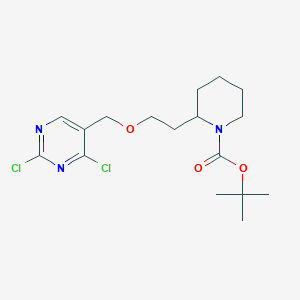
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
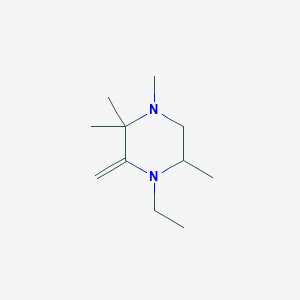
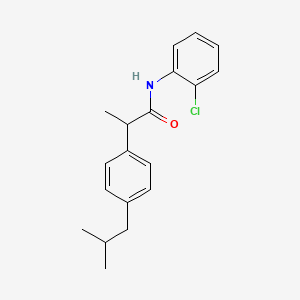
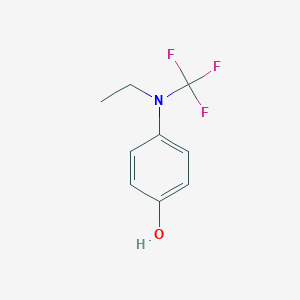
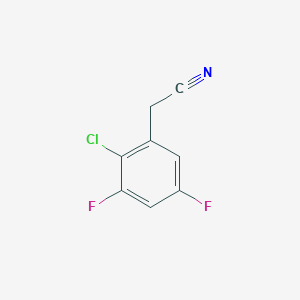
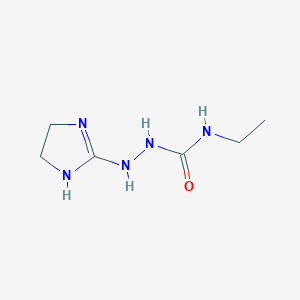
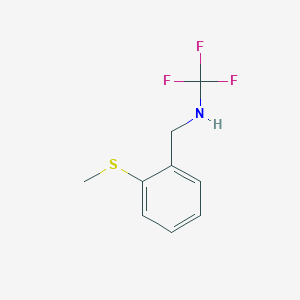

![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
